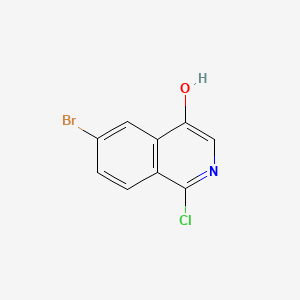

6-Bromo-1-chloroisoquinolin-4-OL

Description

6-Bromo-1-chloroisoquinolin-4-OL is a chemical compound belonging to the class of isoquinolines, which are heterocyclic aromatic organic compounds This compound is characterized by the presence of bromine and chlorine atoms attached to the isoquinoline ring, specifically at the 6th and 1st positions, respectively The hydroxyl group is located at the 4th position

Properties

Molecular Formula |

C9H5BrClNO |

|---|---|

Molecular Weight |

258.50 g/mol |

IUPAC Name |

6-bromo-1-chloroisoquinolin-4-ol |

InChI |

InChI=1S/C9H5BrClNO/c10-5-1-2-6-7(3-5)8(13)4-12-9(6)11/h1-4,13H |

InChI Key |

XFEKYMHPCAXPPF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=CN=C2Cl)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of 6-Bromoquinolin-4(1H)-one Intermediate

A key intermediate, 6-bromoquinolin-4(1H)-one, is prepared by cyclization of 3-(4-bromoaniline) ethyl acrylate in diphenyl ether at elevated temperatures (200–220 °C). The process involves:

- Reacting ethyl propiolate with 4-bromoaniline in methanol under nitrogen at 30–50 °C to yield 3-(4-bromoaniline) ethyl acrylate.

- Dissolving this acrylate in diphenyl ether and heating at 200–220 °C for several hours to induce cyclization.

- Cooling the reaction mixture and precipitating the product by addition of petroleum ether.

- Filtering, washing with ethyl acetate, and drying to obtain 6-bromoquinolin-4(1H)-one with yields reported up to 87% (Scheme adapted from CN106432073B patent).

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1 | Ethyl propiolate + 4-bromoaniline, MeOH, N2, 30–50 °C | Not specified | Formation of 3-(4-bromoaniline) ethyl acrylate |

| 2 | Diphenyl ether, 200–220 °C, 3.5 h | 87 | Cyclization to 6-bromoquinolin-4(1H)-one |

Chlorination to Form 6-Bromo-4-chloroquinoline

The 6-bromoquinolin-4(1H)-one intermediate is chlorinated using phosphorus oxychloride (POCl3) in toluene under reflux conditions (approximately 115 °C) for 4 hours. The reaction mixture is cooled, worked up by washing with aqueous sodium hydroxide and brine, dried, and concentrated to yield 6-bromo-4-chloroquinoline as a yellow powder with yields around 32% after recrystallization.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| 3 | 6-Bromoquinolin-4(1H)-one + POCl3, Toluene, reflux 115 °C, 4 h | 32 | Chlorination at 4-position |

Conversion to 6-Bromo-1-chloroisoquinoline

A related method involves conversion of 6-bromo-1-hydroxyisoquinoline to 6-bromo-1-chloroisoquinoline by treatment with POCl3 at 100 °C for 4 hours. The reaction mixture is concentrated, extracted with ethyl acetate, washed, dried, and purified by silica gel chromatography to afford the chlorinated product with a yield of approximately 62%.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| 4 | 6-Bromo-1-hydroxyisoquinoline + POCl3, 100 °C, 4 h | 62 | Chlorination at 1-position |

Experimental Details and Reaction Conditions

| Compound | Reagents/Conditions | Yield (%) | Purification Method |

|---|---|---|---|

| 3-(4-bromoaniline) ethyl acrylate | Ethyl propiolate + 4-bromoaniline, MeOH, 30–50 °C, N2 atmosphere | Not specified | Methanol removal by distillation |

| 6-Bromoquinolin-4(1H)-one | Diphenyl ether, 200–220 °C, 3.5 h | 87 | Precipitation with petroleum ether, filtration, ethyl acetate washing |

| 6-Bromo-4-chloroquinoline | POCl3, Toluene, reflux at 115 °C, 4 h | 32 | Recrystallization from normal heptane |

| 6-Bromo-1-chloroisoquinoline | POCl3, 100 °C, 4 h | 62 | Silica gel chromatography (CH2Cl2:hexane 3:7) |

Mechanistic Insights

- The initial step involves Michael addition of 4-bromoaniline to ethyl propiolate forming an acrylate intermediate.

- Cyclization in diphenyl ether at high temperature induces ring closure forming the quinolin-4-one core.

- POCl3 acts as a chlorinating agent converting the 4-hydroxy group or 1-hydroxy group on the quinoline/isoquinoline ring to chloro substituents via substitution.

- The chlorination step is sensitive to temperature and reaction time to optimize yield and purity.

Comparative Yield and Efficiency Analysis

| Preparation Step | Yield Range (%) | Comments |

|---|---|---|

| Cyclization to quinolin-4-one | 65–87 | High temperature required; good yields |

| Chlorination with POCl3 | 32–62 | Moderate yield; purification critical |

| Overall process yield estimate | ~20–50 | Multi-step synthesis with purification losses |

Summary Table of Preparation Methods

Additional Notes

- The preparation of this compound requires careful control of reaction temperatures and times to optimize yield and minimize side reactions.

- The use of diphenyl ether as a high-boiling solvent is critical for the cyclization step.

- Phosphorus oxychloride is the preferred chlorinating agent for converting hydroxyquinoline derivatives to chloro derivatives.

- Purification by silica gel chromatography and recrystallization is essential to obtain high purity products suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1-chloroisoquinolin-4-OL undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The hydroxyl group at the 4th position can undergo oxidation to form quinone derivatives or reduction to form hydroquinone derivatives.

Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoquinoline derivatives, while oxidation and reduction reactions can produce quinone or hydroquinone derivatives .

Scientific Research Applications

6-Bromo-1-chloroisoquinolin-4-OL has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 6-Bromo-1-chloroisoquinolin-4-OL involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its chemical structure and functional groups. For example, it may inhibit certain kinases or interact with DNA to exert its effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

6-Bromo-4-chloroquinoline: Similar in structure but lacks the hydroxyl group at the 4th position.

8-Bromo-1-chloroisoquinoline: Similar in structure but has the bromine atom at the 8th position instead of the 6th.

4-Bromoisoquinoline: Lacks the chlorine atom and hydroxyl group.

Uniqueness

6-Bromo-1-chloroisoquinolin-4-OL is unique due to the presence of both bromine and chlorine atoms along with a hydroxyl group on the isoquinoline ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications .

Q & A

Basic: What synthetic methodologies are recommended for preparing 6-Bromo-1-chloroisoquinolin-4-OL, and how do reaction parameters affect purity?

Answer:

A common approach involves multi-step condensation reactions using halogenated precursors. For example, analogous syntheses of bromo-chloro isoquinoline derivatives employ 4-bromobenzaldehyde, cyclic diketones (e.g., 5,5-dimethylcyclohexane-1,3-dione), and catalysts like L-proline in ethanol under reflux conditions . Key parameters include:

- Solvent choice : Polar aprotic solvents (e.g., ethanol) improve solubility of intermediates.

- Temperature : Reflux conditions (70–80°C) enhance reaction rates but may require purification via column chromatography to remove byproducts.

- Catalyst optimization : Proline derivatives can improve regioselectivity for bromine and chlorine positioning.

Purity (>95%) is typically verified by HPLC and melting point analysis, as seen in structurally related compounds .

Advanced: How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Answer:

X-ray crystallography provides atomic-level insights into bond angles, dihedral conformations, and intermolecular interactions. For example, in a brominated isoquinoline analog, the dihedral angle between the isoquinoline core and the bromophenyl ring was reported as 88.2°, while the nitro and methylamine groups exhibited near-coplanarity with the core (deviation <0.1 Å) . Critical steps include:

- Data collection : High-resolution (<1.0 Å) datasets reduce thermal motion artifacts.

- Hydrogen bonding analysis : Intramolecular N–H⋯O bonds (e.g., S(6) ring motifs) stabilize conformation, while intermolecular bonds (e.g., hexagonal packing via N–H⋯O) dictate crystal stability .

- Validation : Compare experimental puckering parameters (e.g., Cremer-Pople values) with computational models to confirm ring distortions.

Basic: Which analytical techniques are essential for confirming regioselectivity in halogenated isoquinolines?

Answer:

Regioselectivity is confirmed via:

- NMR spectroscopy : H and C NMR identify substitution patterns. For example, deshielded aromatic protons adjacent to halogens show distinct splitting (e.g., 7.8–8.2 ppm for H-5 in bromoisoquinolines) .

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H] at 248.97 m/z for CHBrClNO).

- Elemental analysis : Halogen content (Br, Cl) should match theoretical values within ±0.3% .

Advanced: How should researchers address contradictions in reported crystallographic data for halogenated isoquinolines?

Answer:

Contradictions (e.g., divergent bond lengths or packing motifs) require:

- Meta-analysis : Compare data across multiple studies using databases like Cambridge Structural Database (CSD). For example, discrepancies in Br⋯Cl distances may arise from solvent polarity or temperature during crystallization .

- Error assessment : Evaluate reported R-factors (<0.05 for high-quality datasets) and check for overlooked symmetry elements (e.g., missed inversion centers).

- Computational validation : Density Functional Theory (DFT) optimizations can identify energetically favorable conformations, resolving conflicts between experimental and theoretical models .

Advanced: What role do intermolecular interactions play in stabilizing the crystal lattice of this compound analogs?

Answer:

Intermolecular forces are critical for lattice stability:

- Hydrogen bonding : N–H⋯O bonds form extended networks (e.g., hexagonal rings parallel to the ab-plane), as observed in brominated chromenones .

- Halogen interactions : Weak Br⋯Cl contacts (3.3–3.5 Å) contribute to layered packing.

- Van der Waals forces : Methyl groups (e.g., C14 in related structures) create hydrophobic pockets, reducing solubility and enhancing crystal rigidity .

Thermal stability can be tested via DSC, with melting points >200°C indicating strong lattice cohesion .

Basic: How can researchers optimize purification strategies for halogenated isoquinoline derivatives?

Answer:

Purification protocols depend on halogen electronegativity and solubility:

- Recrystallization : Use mixed solvents (e.g., ethyl acetate/hexane) to isolate high-purity (>97%) crystals, as validated by HPLC .

- Column chromatography : Silica gel with gradient elution (5–20% ethyl acetate in DCM) separates bromo/chloro isomers.

- Sublimation : For thermally stable compounds, vacuum sublimation at 100–120°C removes volatile impurities .

Advanced: What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

Answer:

The bromine atom acts as a superior leaving group in Suzuki-Miyaura couplings due to its lower bond dissociation energy (Br–C: ~70 kcal/mol vs. Cl–C: ~81 kcal/mol). Key considerations include:

- Catalyst selection : Pd(PPh) facilitates oxidative addition to Br, while Cl remains inert under mild conditions.

- Solvent effects : DMF or THF stabilizes the palladium intermediate, improving yields (>80%) .

Post-reaction, residual chloride can be quantified via ion chromatography to confirm selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.